N-Acetyl-5'-O-DMT-2'-O-methylcytidine: A Comprehensive Technical Guide
N-Acetyl-5'-O-DMT-2'-O-methylcytidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Acetyl-5'-O-DMT-2'-O-methylcytidine, a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications. This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and an experimental workflow for its use in solid-phase oligonucleotide synthesis.
Chemical Structure and Properties
N-Acetyl-5'-O-DMT-2'-O-methylcytidine is a protected nucleoside analog. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, the N4-amino group of cytosine is protected by an acetyl group, and the 2'-hydroxyl group of the ribose sugar is methylated. These modifications enhance the stability and utility of the cytidine (B196190) monomer in automated oligonucleotide synthesis.
Chemical Structure Diagram
Caption: Chemical structure of N-Acetyl-5'-O-DMT-2'-O-methylcytidine.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N-Acetyl-5'-O-DMT-2'-O-methylcytidine.
| Property | Value | Reference |
| Chemical Formula | C₃₃H₃₅N₃O₈ | |
| Molecular Weight | 601.65 g/mol | |
| CAS Number | 199593-08-3 | |
| Appearance | White to pale yellow powder | |
| Purity | ≥95% (HPLC) | |
| Solubility | Soluble in DMSO, dichloromethane (B109758), and other organic solvents. | |
| Storage | 2-8 °C, protected from moisture. | |
| IUPAC Name | N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
| SMILES | CC(=O)NC1=NC(=O)N(C=C1)[C@H]2--INVALID-LINK--COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O">C@@HOC |
Experimental Protocols
Representative Synthesis of N-Acetyl-5'-O-DMT-2'-O-methylcytidine
This synthesis involves a series of protection and methylation steps starting from cytidine.
Step 1: 5'-O-DMT Protection of Cytidine
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Materials: Cytidine, Dimethoxytrityl chloride (DMT-Cl), Pyridine (anhydrous).
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Procedure:
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Dissolve cytidine in anhydrous pyridine.
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Add DMT-Cl portion-wise at 0 °C with stirring.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Quench the reaction with methanol (B129727).
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Evaporate the solvent under reduced pressure.
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Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the product by silica (B1680970) gel column chromatography to yield 5'-O-DMT-cytidine.
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Step 2: N4-Acetylation of 5'-O-DMT-cytidine
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Materials: 5'-O-DMT-cytidine, Acetic anhydride (B1165640), Pyridine (anhydrous).
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Procedure:
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Dissolve 5'-O-DMT-cytidine in anhydrous pyridine.
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Cool the solution to 0 °C and add acetic anhydride dropwise.
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Stir the reaction at room temperature for 4-6 hours.
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Monitor the reaction by TLC.
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Quench the reaction by adding cold water.
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Extract the product with DCM.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer, filter, and concentrate to obtain N4-Acetyl-5'-O-DMT-cytidine.
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Step 3: 2'-O-Methylation
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Materials: N4-Acetyl-5'-O-DMT-cytidine, Methyl iodide (MeI), Sodium hydride (NaH), Tetrahydrofuran (THF, anhydrous).
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Procedure:
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Dissolve N4-Acetyl-5'-O-DMT-cytidine in anhydrous THF.
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Add NaH portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
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Stir the mixture for 30 minutes at 0 °C.
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Add MeI dropwise and allow the reaction to proceed at room temperature for 8-12 hours.
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Monitor the reaction by TLC.
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Carefully quench the reaction with methanol at 0 °C.
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Remove the solvent under reduced pressure.
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Partition the residue between DCM and water.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by silica gel column chromatography to yield N-Acetyl-5'-O-DMT-2'-O-methylcytidine.
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Characterization
The final product should be characterized by standard analytical techniques:
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¹H NMR and ¹³C NMR: To confirm the structure and the presence of all functional groups (DMT, acetyl, and methyl).
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Mass Spectrometry (MS): To confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine the purity.
Experimental Workflow
The primary application of N-Acetyl-5'-O-DMT-2'-O-methylcytidine is in the solid-phase synthesis of modified RNA oligonucleotides. The following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for solid-phase oligonucleotide synthesis using modified phosphoramidites.
Applications in Research and Drug Development
N-Acetyl-5'-O-DMT-2'-O-methylcytidine is a valuable reagent for the synthesis of antisense oligonucleotides, siRNAs, and RNA probes. The 2'-O-methyl modification confers several advantageous properties to the resulting oligonucleotides:
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Increased Nuclease Resistance: The methyl group at the 2' position sterically hinders the approach of nucleases, thereby increasing the in vivo stability of the oligonucleotide.
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Enhanced Binding Affinity: 2'-O-methyl modifications generally increase the thermal stability (melting temperature, T_m) of RNA:DNA and RNA:RNA duplexes.
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Reduced Immunogenicity: Modification of RNA can reduce its recognition by the innate immune system.
These properties make oligonucleotides containing 2'-O-methylcytidine promising candidates for therapeutic applications, including the treatment of genetic disorders, viral infections, and cancer.
Conclusion
N-Acetyl-5'-O-DMT-2'-O-methylcytidine is a critical component in the toolbox of nucleic acid chemists and drug developers. Its well-defined structure and the protective groups allow for its efficient incorporation into synthetic oligonucleotides, imparting beneficial properties that are essential for their therapeutic and diagnostic applications. The synthetic and experimental workflows outlined in this guide provide a framework for the successful utilization of this important molecule in advancing oligonucleotide-based research and development.
